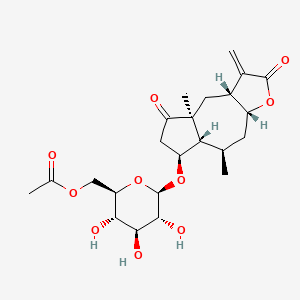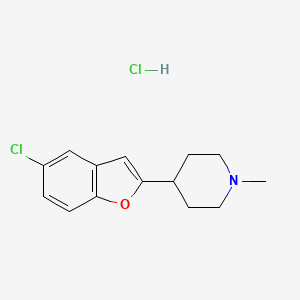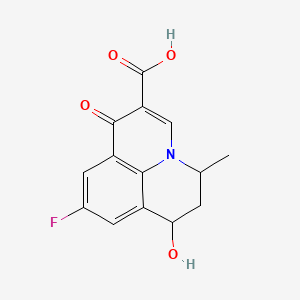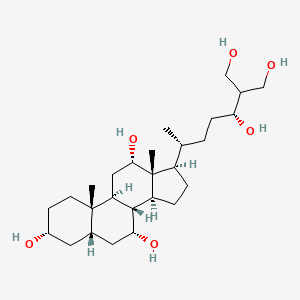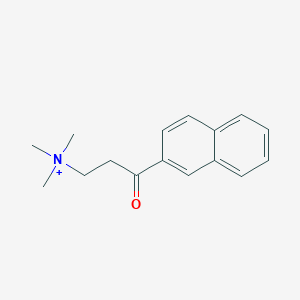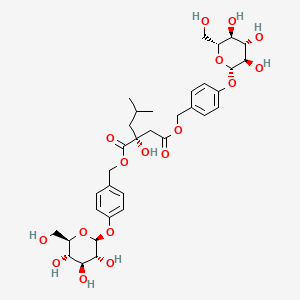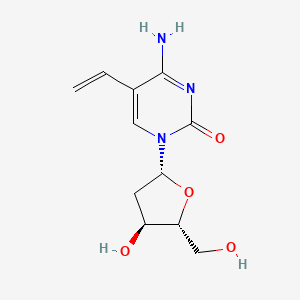
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one is an organic compound that belongs to the class of indenones This compound is characterized by the presence of a benzylidene group attached to the second carbon of the indenone ring and a cyclohexylamino group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one can be achieved through several synthetic routes. One common method involves the condensation of benzaldehyde with 3-(cyclohexylamino)-1H-inden-1-one under basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: Benzaldehyde is reacted with 3-(cyclohexylamino)-1H-inden-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylidene or cyclohexylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and organic semiconductors.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
作用機序
The mechanism of action of (2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
(2Z)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one: Unique due to the presence of both benzylidene and cyclohexylamino groups.
(2Z)-2-benzylidene-3-(phenylamino)-3H-inden-1-one: Similar structure but with a phenylamino group instead of a cyclohexylamino group.
(2Z)-2-benzylidene-3-(methylamino)-3H-inden-1-one: Similar structure but with a methylamino group instead of a cyclohexylamino group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The cyclohexylamino group provides steric hindrance and hydrophobic interactions, while the benzylidene group contributes to conjugation and electronic effects.
特性
分子式 |
C22H23NO |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one |
InChI |
InChI=1S/C22H23NO/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2 |
InChIキー |
XJDKPLZUXCIMIS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4 |
ピクトグラム |
Environmental Hazard |
同義語 |
(2E)-2-Benzylidene-3-(cyclohexylamino)-1-indanone (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one 2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one BCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


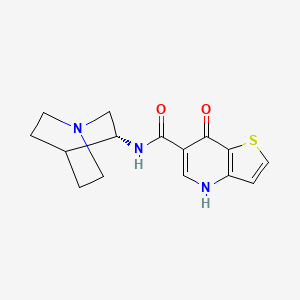
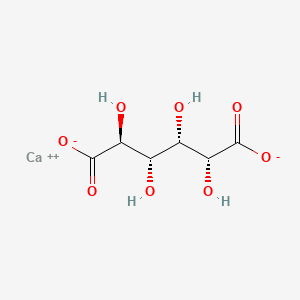
![3-(2-(4-(Bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride](/img/structure/B1201880.png)

